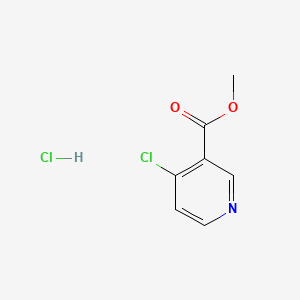

Methyl 4-chloronicotinate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-chloropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWPABULCGRBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718286 | |

| Record name | Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351479-18-9 | |

| Record name | Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloropyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-chloronicotinate Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: Methyl 4-chloronicotinate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its utility lies primarily in its role as a key intermediate in the synthesis of a variety of complex molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its chemical properties, representative experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Methyl 4-chloronicotinate and its hydrochloride salt are distinct chemical entities. The majority of physical property data available in the literature pertains to the free base, Methyl 4-chloronicotinate.

CAS Number Clarification:

It is crucial for researchers to specify the desired form, as some suppliers may use the CAS number for the free base to refer to the hydrochloride salt.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for both the hydrochloride salt and the free base form of Methyl 4-chloronicotinate.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1351479-18-9 | [6][7][8][9][10] |

| Molecular Formula | C₇H₇Cl₂NO₂ or C₇H₆ClNO₂·HCl | [8][10] |

| Molecular Weight | 208.04 g/mol | [8][10] |

| Typical Purity | ≥95% - 98% | [6][10] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Table 2: Properties of Methyl 4-chloronicotinate (Free Base)

| Property | Value | Source(s) |

| CAS Number | 63592-85-8 | [1][2][][4][5] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][] |

| Molecular Weight | 171.58 g/mol | [2][11] |

| Appearance | Beige solid | [2] |

| Boiling Point | 227 °C | [2][12] |

| Density | 1.294 g/cm³ | [2] |

| Flash Point | 91 °C | [2] |

| pKa (Predicted) | 1.81 ± 0.10 | [2] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [2] |

Table 3: Safety Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These are constructed from established chemical principles and methods reported for structurally similar compounds.

Synthesis of this compound: A Representative Protocol

The synthesis of Methyl 4-chloronicotinate typically starts from 4-hydroxynicotinic acid. The final product is then converted to its hydrochloride salt.

Step 1: Chlorination of 4-Hydroxynicotinic Acid

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid.

-

Slowly add an excess of phosphoryl chloride (POCl₃) as both the reagent and solvent.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate, 4-chloronicotinic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to Methyl 4-chloronicotinate

-

Suspend the dried 4-chloronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-chloronicotinate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified Methyl 4-chloronicotinate in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the white to off-white solid by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Analytical Methods

Accurate characterization and quantification are essential for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

1. High-Performance Liquid Chromatography (HPLC) - A Representative Method

This method is suitable for assessing the purity and quantifying this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient Program (Example):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-50 µg/mL). Filter through a 0.22 µm syringe filter before injection.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the final compound.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) for the free base.

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Procedure:

-

Accurately weigh and dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

-

Expected Chemical Shifts (Predicted for free base in CDCl₃):

-

~8.8 ppm (s, 1H): Proton on the pyridine ring at position 2.

-

~8.6 ppm (d, 1H): Proton on the pyridine ring at position 6.

-

~7.4 ppm (d, 1H): Proton on the pyridine ring at position 5.

-

~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). (Note: The hydrochloride salt may cause shifts in the aromatic proton signals).

-

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a versatile building block for the synthesis of more complex APIs. Its primary value stems from the reactivity of the chloro- and ester- functional groups on the pyridine scaffold.

It is particularly useful in the development of compounds targeting neurological disorders.[13] The pyridine core is a common feature in molecules that interact with nicotinic acetylcholine receptors (nAChRs), making this intermediate valuable for creating novel modulators of these receptors for conditions like Alzheimer's disease and other cognitive impairments.[13]

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

References

- 1. 63592-85-8 | MFCD10568268 | Methyl 4-chloronicotinate [aaronchem.com]

- 2. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. novasynorganics.com [novasynorganics.com]

- 6. chamflyer.lookchem.com [chamflyer.lookchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 1351479-18-9|this compound|BLD Pharm [bldpharm.com]

- 9. ivychem.com [ivychem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Methyl 4-(chloromethyl)nicotinate hydrochloride [myskinrecipes.com]

An In-depth Technical Guide to Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloronicotinate hydrochloride is a heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents. Its structure, incorporating a chlorinated pyridine ring and a methyl ester group, offers versatile sites for chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in the field.

Chemical Structure and Properties

This compound is the hydrochloride salt of Methyl 4-chloronicotinate. The presence of the hydrochloride salt enhances the compound's stability and solubility in certain solvents.

Structure:

-

IUPAC Name: methyl 4-chloropyridine-3-carboxylate hydrochloride

-

Chemical Formula: C₇H₆ClNO₂·HCl[1]

-

Molecular Weight: 208.04 g/mol [1]

-

Canonical SMILES: COC(=O)C1=C(C=CN=C1)Cl.Cl

-

InChI Key: SNZRPPBWRSEVIU-UHFFFAOYSA-N

The core structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 3-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its free base, Methyl 4-chloronicotinate.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1351479-18-9 | [1] |

| Molecular Formula | C₇H₆ClNO₂·HCl | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| Appearance | Solid | N/A |

| Purity | ≥95% | [1] |

| Storage | Room temperature | [1] |

Table 2: Properties of Methyl 4-chloronicotinate (Free Base)

| Property | Value | Source |

| CAS Number | 63592-85-8 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Beige solid | N/A |

| Boiling Point | 227 °C | N/A |

| Density | 1.294 g/cm³ | N/A |

| Flash Point | 91 °C | N/A |

| Storage | Sealed in dry, Store in freezer, under -20°C | N/A |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-chloronicotinic acid with methanol, followed by the formation of the hydrochloride salt. A common and efficient method for this esterification is the Fischer esterification, which utilizes an acid catalyst.

Experimental Protocol: Fischer Esterification of 4-chloronicotinic acid

This protocol is based on general Fischer esterification procedures and synthesis of similar nicotinic acid esters.[3][4]

Materials:

-

4-chloronicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloronicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. Alternatively, for a more reactive approach, thionyl chloride (2 equivalents) can be added dropwise to the methanolic solution at 0 °C, which generates anhydrous HCl in situ to catalyze the reaction.[3]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Free Base:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-chloronicotinate.

-

The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified Methyl 4-chloronicotinate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

-

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Methyl 4-chloronicotinate is predicted to show three signals in the aromatic region corresponding to the protons on the pyridine ring and one singlet in the aliphatic region for the methyl ester protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show signals for the seven distinct carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the pyridine nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-chloronicotinate would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-Cl stretching, and various vibrations associated with the aromatic pyridine ring. For the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch would be expected in the region of 2500-3000 cm⁻¹.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of various biologically active molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

Logical Relationship Diagram for Synthetic Utility

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis from 4-chloronicotinic acid and its reactive functional groups make it an important tool for researchers and scientists in the fields of drug discovery and development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for laboratory professionals. Further research to obtain and publish detailed experimental spectroscopic data for the hydrochloride salt would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloronicotinate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a chlorinated pyridine ring and a methyl ester group, makes it a versatile building block for the synthesis of a variety of complex molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications in the synthesis of active pharmaceutical ingredients (APIs), with a focus on nicotinic acetylcholine receptor (nAChR) modulators.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the properties of the free base, methyl 4-chloronicotinate, are well-documented, specific data for the hydrochloride salt can be limited.

| Property | Value | Source(s) |

| Molecular Weight | 208.04 g/mol | [1][2] |

| Molecular Formula | C₇H₇Cl₂NO₂ (C₇H₆ClNO₂·HCl) | [1] |

| CAS Number | 1351479-18-9 | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Room temperature or 2-8°C, stored under inert gas | [2] |

| Appearance | Solid (form may vary) | |

| Solubility | No data available for the hydrochloride salt. | |

| Melting Point | No data available for the hydrochloride salt. | |

| Boiling Point | No data available for the hydrochloride salt. |

Synthesis and Workflow

The synthesis of this compound typically involves a two-step process: the esterification of 4-chloronicotinic acid followed by the formation of the hydrochloride salt. The following workflow diagram illustrates the general synthetic and purification process.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general esterification and salt formation procedures and should be adapted and optimized based on laboratory conditions and safety assessments.

Part 1: Synthesis of Methyl 4-chloronicotinate (Esterification)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloronicotinic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 4-chloronicotinate.

Part 2: Purification and Hydrochloride Salt Formation

-

Purification: Purify the crude ester using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Salt Formation: Dissolve the purified methyl 4-chloronicotinate in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

HCl Addition: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceutical compounds, particularly those that modulate the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological and psychiatric disorders, making them important targets for drug discovery.

The chloro-substituent at the 4-position of the pyridine ring is a key feature, as it can be readily displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups and the construction of a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram illustrates a general signaling pathway involving nAChRs and a logical synthesis pathway for developing nAChR modulators from this compound.

Caption: A simplified diagram showing nAChR signaling and a synthetic route to potential modulators.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4] If inhaled, move to fresh air.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][4]

Conclusion

This compound is a crucial building block in medicinal chemistry, offering a versatile platform for the synthesis of novel compounds targeting the central nervous system. Its utility in the development of nicotinic acetylcholine receptor modulators highlights its importance in the ongoing search for new treatments for a variety of neurological and psychiatric conditions. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development.

References

Methyl 4-chloronicotinate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloronicotinate hydrochloride is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its pyridine ring structure, substituted with a chloro group and a methyl ester, makes it a versatile building block for the development of novel molecules with diverse biological activities. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-nitrogen bonds crucial for drug discovery.

Physical Properties

A comprehensive understanding of the physical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key physical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂·HCl | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| CAS Number | 1351479-18-9 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [1] |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Solubility | Soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO) | [3][4][5][6][7] |

| Storage | Room temperature or 2-8°C | [1] |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of the physical properties of chemical compounds. The following sections outline standard experimental protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[8] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a preliminary rapid heat to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow and constant rate (e.g., 1-2 °C per minute) around the previously determined approximate melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the sample.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its use in reactions, formulations, and purification processes.[3][5][6]

Apparatus:

-

Vials or test tubes

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure for Qualitative Solubility:

-

To a test tube, add a small, known amount of this compound (e.g., 10 mg).

-

Add a small volume of the desired solvent (e.g., water, ethanol, DMSO) in increments (e.g., 0.1 mL).

-

After each addition, stir or vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent until the solid is completely dissolved.

-

Record the approximate volume of solvent required to dissolve the known mass of the compound.

Procedure for Quantitative Solubility:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant to a known volume with a suitable solvent.

-

Determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Synthetic Applications and Reaction Pathways

This compound is a valuable precursor in the synthesis of more complex molecules, particularly those with applications in drug discovery. The chloro-substituent at the 4-position of the pyridine ring is susceptible to nucleophilic substitution and is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[9][10][11][12][13][14][15][16][17] These reactions are fundamental in medicinal chemistry for the creation of biaryl structures and aryl amines, which are common motifs in biologically active compounds, including modulators of nicotinic acetylcholine receptors (nAChRs).[18][19][20][21][22]

Suzuki Coupling Reaction Pathway

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it can be utilized to couple an aryl or heteroaryl group at the 4-position of the pyridine ring.

Caption: Catalytic cycle of a Suzuki coupling reaction with methyl 4-chloronicotinate.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring of this compound.

Caption: Catalytic cycle of a Buchwald-Hartwig amination with methyl 4-chloronicotinate.

Conclusion

This compound is a valuable and versatile building block for synthetic organic chemistry. Its physical properties and chemical reactivity make it an important intermediate in the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The ability to undergo efficient cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, provides a powerful tool for medicinal chemists to access a wide range of substituted pyridine derivatives for lead discovery and optimization. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical intermediate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. research.rug.nl [research.rug.nl]

- 15. youtube.com [youtube.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. youtube.com [youtube.com]

- 18. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A systematic approach to documenting solubility is crucial for reproducibility and comparison. The following table provides a structured format for researchers to record experimentally determined solubility data for methyl 4-chloronicotinate hydrochloride in various solvents at different temperatures.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Aqueous Buffers | |||||

| pH 1.2 (Simulated Gastric Fluid) | 25 | Shake-Flask | |||

| 37 | Shake-Flask | ||||

| pH 4.5 (Acetate Buffer) | 25 | Shake-Flask | |||

| 37 | Shake-Flask | ||||

| pH 6.8 (Simulated Intestinal Fluid) | 25 | Shake-Flask | |||

| 37 | Shake-Flask | ||||

| Organic Solvents | |||||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Co-solvent Systems | |||||

| Ethanol:Water (50:50 v/v) | 25 | Shake-Flask | |||

| PEG 400:Water (30:70 v/v) | 25 | Shake-Flask |

Experimental Protocols

Accurate and reproducible solubility data is contingent on a well-defined experimental protocol. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent system.[1][2]

Materials:

-

This compound (of known purity)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[1][2] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[2]

-

Phase Separation: After the equilibration period, remove the vials from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[1][2]

-

Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. To ensure the complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter.[1]

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution after the experiment to ensure it has not deviated significantly.[2]

Visualizations

To aid in the understanding of the experimental process, the following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-chloronicotinate hydrochloride. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a valuable reference for researchers working with this compound. The guide outlines the expected spectral characteristics, offers a standardized experimental protocol for NMR analysis of similar compounds, and presents the data in a clear, structured format for easy interpretation and comparison.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that analyze the molecular structure and estimate the chemical shifts and coupling constants. It is important to note that actual experimental values may vary depending on the specific experimental conditions.

Predicted ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.9 | Singlet | - |

| H-5 | ~7.8 | Doublet | ~5.0 |

| H-6 | ~8.7 | Doublet | ~5.0 |

| -OCH₃ | ~4.0 | Singlet | - |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~148 |

| C-5 | ~128 |

| C-6 | ~150 |

| C=O | ~164 |

| -OCH₃ | ~53 |

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (optional, e.g., TMS, TSP)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical, and D₂O or CD₃OD are common choices for hydrochloride salts to ensure solubility.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to be acquired (e.g., 16 or 32 for a moderately concentrated sample).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, as ¹³C is much less sensitive than ¹H).

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. If an internal standard was not used, the residual solvent peak can be used as a reference (e.g., D₂O at ~4.79 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Structural and Spectral Relationships

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound based on predicted data. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification for definitive structural confirmation.

An In-depth Technical Guide on the Infrared Spectrum of Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the infrared (IR) spectrum of methyl 4-chloronicotinate hydrochloride. Due to the absence of publicly available experimental IR spectrum data for this specific compound, this document provides a theoretical analysis of its expected IR absorption bands based on its functional groups. Additionally, a general experimental protocol for obtaining the IR spectrum of a solid sample is detailed, alongside the compound's chemical structure visualized using Graphviz.

Predicted Infrared Spectrum Analysis

While specific experimental data for this compound is not available in public spectral databases, a theoretical analysis based on the characteristic vibrational frequencies of its constituent functional groups can provide valuable insight for researchers. The primary functional groups in this compound are the pyridinium ring, the methyl ester group, the carbon-chlorine bond, and the hydrochloride salt.

The expected IR absorption bands are summarized in the table below. These predictions are based on established correlations in infrared spectroscopy.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |

| N-H (pyridinium) | Stretching | 3200 - 2500 | Broad, Medium to Strong |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (methyl) | Asymmetric & Symmetric Stretching | 2995 - 2885 | Medium to Weak |

| C=O (ester) | Stretching | ~1730 | Strong |

| C=N & C=C (aromatic) | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-H (methyl) | Bending | ~1440 and ~1380 | Medium |

| C-O (ester) | Stretching | 1300 - 1100 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Medium to Strong |

Note: The presence of the hydrochloride will induce a broad absorption in the N-H stretching region due to the protonated pyridine nitrogen. The exact positions and intensities of the peaks can be influenced by the solid-state packing and intermolecular interactions.

Experimental Protocol for Infrared Spectroscopy

The following provides a detailed, generalized methodology for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound.

2.1. Instrumentation and Materials

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or a hydraulic press and die for preparing potassium bromide (KBr) pellets.

-

Sample: this compound (solid powder).

-

Reagents (for KBr pellet method): Spectroscopic grade potassium bromide (KBr), dried in an oven at >100°C for at least 2 hours to remove moisture.

-

Equipment: Agate mortar and pestle, spatula, hydraulic press.

2.2. Sample Preparation

2.2.1. Attenuated Total Reflectance (ATR) Method

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

2.2.2. Potassium Bromide (KBr) Pellet Method

-

Grind approximately 1-2 mg of this compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer a portion of the mixture into a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum with an empty sample holder.

-

Place the sample holder with the KBr pellet into the spectrometer and collect the sample spectrum.

2.3. Data Acquisition and Processing

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected data should be processed by performing a background subtraction and, if necessary, an ATR correction (for ATR data).

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Disclaimer: The information provided in this document regarding the predicted IR spectrum is for theoretical guidance and research purposes only. Experimental verification is necessary for precise spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of methyl 4-chloronicotinate hydrochloride, a key building block in pharmaceutical synthesis. This document outlines its chemical properties, a predicted fragmentation pathway, and a standardized experimental protocol for its analysis.

Chemical Properties

This compound is the hydrochloride salt of methyl 4-chloronicotinate. The free base has a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] The hydrochloride salt has a molecular formula of C₇H₆ClNO₂·HCl and a molecular weight of 208.0 g/mol .[2]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂·HCl | [1][2] |

| Molecular Weight | 171.58 g/mol | 208.0 g/mol | [1][2] |

| IUPAC Name | Methyl 4-chloropyridine-3-carboxylate | Methyl 4-chloropyridine-3-carboxylate hydrochloride | [1] |

| CAS Number | 63592-85-8 | 1351479-18-9 | [1][2] |

Predicted Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of related compounds, such as esters and chlorinated aromatic molecules.[3][4]

Upon introduction into the mass spectrometer, the hydrochloride salt will likely dissociate, and the free base, methyl 4-chloronicotinate, will be ionized. Electron ionization (EI) is a common technique for such molecules. The molecular ion ([M]⁺˙) is expected to be observed at an m/z corresponding to the molecular weight of the free base (171.58). Due to the presence of chlorine, a characteristic M+2 peak at m/z 173, with an intensity of approximately one-third of the molecular ion peak, is anticipated due to the natural isotopic abundance of ³⁷Cl.

The primary fragmentation pathways are predicted to involve the loss of the methoxy group (·OCH₃) from the ester, the loss of the entire methoxycarbonyl group (·COOCH₃), and the cleavage of the chlorine atom (·Cl).

Predicted Fragmentation Table

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 171/173 | [C₇H₆ClNO₂]⁺˙ | Molecular Ion |

| 140/142 | [C₆H₃ClN]⁺˙ | [M - ·OCH₃]⁺ |

| 112/114 | [C₅H₃ClN]⁺˙ | [M - ·COOCH₃]⁺ |

| 136 | [C₇H₆NO₂]⁺ | [M - ·Cl]⁺ |

Fragmentation Pathway Diagram

Caption: Predicted fragmentation pathway of methyl 4-chloronicotinate.

Experimental Protocol

This section provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Objective: To obtain the mass spectrum of methyl 4-chloronicotinate and identify its characteristic fragments.

Materials and Instrumentation:

-

This compound

-

Methanol (HPLC grade)

-

GC-MS system equipped with an EI source and a quadrupole mass analyzer

-

A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL with methanol.

GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 100 °C, hold for 1 minRamp: 15 °C/min to 250 °CHold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-250 amu |

| Scan Speed | 1000 amu/s |

Data Analysis:

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to methyl 4-chloronicotinate.

-

Extract the mass spectrum of the identified peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern to confirm the identity of the compound.

Experimental Workflow Diagram

Caption: General workflow for GC-MS analysis of methyl 4-chloronicotinate HCl.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can adapt the provided experimental protocol to their specific instrumentation and analytical needs. The predicted fragmentation pattern serves as a valuable reference for the identification and characterization of this important pharmaceutical intermediate.

References

Navigating the Safe Handling of Methyl 4-chloronicotinate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloronicotinate hydrochloride is a key building block in pharmaceutical and agrochemical research and development. Its reactivity and chemical properties necessitate a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, consolidating available data to support its safe use in a research environment.

Physicochemical and Toxicological Profile

A clear understanding of the physical, chemical, and toxicological properties of a compound is foundational to its safe handling. The following tables summarize the available data for this compound and related compounds. It is important to note that specific quantitative toxicity data for the hydrochloride salt is limited, and therefore, data for analogous compounds should be considered for a conservative safety assessment.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1351479-18-9 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ · HCl | [2] |

| Molecular Weight | 208.04 g/mol | [2][4] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Storage Temperature | 2-8°C, stored in inert gas | [4] |

Note: Data for the free base, Methyl 4-chloronicotinate (CAS: 63592-85-8), may be used for preliminary assessment in the absence of specific data for the hydrochloride salt.

Table 2: Toxicological Data

| Hazard | Classification & Statements | Source |

| Acute Toxicity (Oral) | No data available.[5] May be harmful if swallowed.[6] | [5][6] |

| Skin Corrosion/Irritation | Causes skin irritation (H315).[7][8] | [7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[7][8][9][10] | [7][8][9][10] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction (H317). May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). | [9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335).[8][10] Target Organs: Respiratory system.[10] | [8][10] |

Note: Hazard statements are often based on data from similar compounds like Methyl 2-chloronicotinate and Methyl 6-chloronicotinate.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5][11] |

| Skin Protection | Chemical impermeable gloves (must be inspected prior to use). Wear fire/flame resistant and impervious clothing. | [5][11] |

| Respiratory Protection | Use a dust respirator if dust is generated. A self-contained breathing apparatus should be used in case of fire. | [5][7][11] |

| Engineering Controls | Handle in a well-ventilated place, preferably a laboratory fume hood. Eyewash stations and safety showers should be close to the workstation. | [5][11][12] |

The following flowchart outlines a decision-making process for selecting the appropriate level of PPE.

References

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.1351479-18-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 4. This compound [myskinrecipes.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Stability and Storage of Methyl 4-chloronicotinate Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloronicotinate hydrochloride is a heterocyclic building block frequently employed in pharmaceutical research and the synthesis of complex organic molecules. As a hydrochloride salt of a substituted pyridine ester, its chemical integrity is paramount for ensuring the reliability and reproducibility of experimental outcomes. This document provides an in-depth technical overview of the factors influencing the stability of this compound and outlines the optimal conditions for its storage and handling.

The molecule possesses two primary reactive sites susceptible to degradation: the methyl ester group, which is prone to hydrolysis, and the hydrochloride salt, which can be affected by ambient moisture. Understanding these liabilities is crucial for maintaining the compound's purity and potency over time.

Key Stability and Storage Parameters

All quantitative and qualitative data derived from safety data sheets and general chemical principles are summarized below for quick reference.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool place.[1] Some suppliers recommend room temperature.[2] | Prevents acceleration of degradation pathways. |

| Atmosphere | Store in a dry, well-ventilated area.[1][3] | Minimizes exposure to moisture, which can initiate hydrolysis and salt disproportionation.[4] |

| Container | Keep container tightly closed and sealed until ready for use.[1][5] | Prevents ingress of moisture and atmospheric contaminants.[4] |

| Light Exposure | Store away from direct sunlight.[5] | While specific photostability data is unavailable, this is a general best practice to prevent potential photodegradation. |

| Incompatibilities | Avoid strong oxidizing agents.[4][6] | Prevents potentially hazardous reactions. |

| Handling | Handle in a well-ventilated place, preferably under a fume hood.[1][3] Avoid dust formation.[1][7] | The compound is classified as a skin, eye, and respiratory irritant. |

Factors Influencing Chemical Stability

The stability of this compound is primarily influenced by moisture, temperature, and pH.

Moisture: Hydrolysis and Salt Disproportionation

Moisture is the most critical factor affecting the stability of this compound due to two distinct mechanisms:

-

Ester Hydrolysis: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid (4-chloronicotinic acid) and methanol.[8] This reaction can be catalyzed by acid; the presence of water can be sufficient to facilitate this process, given the acidic nature of the hydrochloride salt itself.[9] The reaction is generally irreversible under these conditions if the volatile methanol product is removed.

-

Salt Disproportionation: As a hydrochloride salt, the compound can undergo disproportionation in the solid state, particularly at elevated humidity.[10] This process involves the transfer of a proton from the pyridinium ion to the chloride counter-ion, resulting in the formation of the volatile free base (Methyl 4-chloronicotinate) and hydrogen chloride gas.[10] The physical state of the compound may change, as evidenced by related pyridinium salts that can turn from a solid to a partial liquid in the presence of residual water.[11]

Temperature

Elevated temperatures can accelerate the rates of both hydrolysis and salt disproportionation. While the compound is generally stable at normal temperatures, long-term storage should be in a cool environment to maximize its shelf life.[1][4]

Light

Potential Degradation Pathways

The primary degradation pathway for this compound under common storage or experimental conditions is hydrolysis. The diagram below illustrates this chemical transformation.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. airgas.com [airgas.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 4-chloronicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-chloronicotinate hydrochloride, a key intermediate in pharmaceutical research and development. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a chlorinated pyridine ring with a methyl ester, allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical compounds. This guide details two principal synthetic routes starting from readily available precursors: 4-hydroxynicotinic acid (Route 1) and 4-chloropyridine (Route 2).

Synthetic Pathways

Two logical and experimentally validated synthetic routes for the preparation of this compound are presented below.

Route 1: Synthesis from 4-Hydroxynicotinic Acid

This pathway involves three key transformations:

-

Chlorination: Conversion of the hydroxyl group of 4-hydroxynicotinic acid to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Esterification: Conversion of the resulting 4-chloronicotinic acid to its methyl ester.

-

Hydrochlorination: Formation of the hydrochloride salt of the methyl ester.

Route 2: Synthesis from 4-Chloropyridine

This alternative route consists of the following steps:

-

Carboxylation: Introduction of a carboxyl group at the 3-position of 4-chloropyridine via lithiation followed by quenching with carbon dioxide.

-

Esterification: Conversion of the formed 4-chloronicotinic acid to Methyl 4-chloronicotinate.

-

Hydrochlorination: Formation of the final hydrochloride salt.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the described synthetic routes.

Table 1: Synthesis of 4-Chloronicotinic Acid

| Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |

| 4-Chloropyridine | Lithiation and Carboxylation | LDA, THF, CO₂ | -78 °C | 60-80% | Colorless solid | [1] |

| 4-Hydroxynicotinic Acid | Chlorination | POCl₃, PCl₅ | 100-105 °C, 1-1.5 h | Not specified for 4-chloro isomer, but 87.5% for 2-chloro isomer | Not specified | [2] |

Table 2: Esterification of 4-Chloronicotinic Acid

| Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |

| 4-Chloronicotinic Acid | Acid Chloride Formation | SOCl₂, reflux | Not specified | High (inferred) | Not specified | [3] |

| 2-Chloronicotinic Acid (analogous) | Acid Chloride Formation | (COCl)₂, DMF, DCM; then CH₃OH, Et₃N | 0-5 °C, 30 min | 97% | Yellow solid | (Analogous) |

Table 3: Formation of this compound

| Starting Material | Method | Reagents | Solvent | Yield (%) | Purity | Reference |

| Pyridine (analogous) | HCl Gas Addition | Dry HCl gas | Dichloromethane | High (inferred) | White solid | [4] |

| Pyridine (analogous) | HCl Gas Addition | Dry HCl gas | Anhydrous Ether | High (inferred) | Crystalline solid | [4] |

Detailed Experimental Protocols

The following protocols provide detailed procedures for the key transformations in the synthesis of this compound.

Route 1: From 4-Hydroxynicotinic Acid

Step 1: Synthesis of 4-Chloronicotinic Acid (Analogous Procedure)

Note: A specific protocol for the chlorination of 4-hydroxynicotinic acid was not found. The following is an analogous procedure for the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide.

-

In a reaction vessel, a mixed solution of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is prepared.

-

Nicotinic acid N-oxide is added in batches to the cooled solution.

-

The mixture is heated to 100-105 °C for 1-1.5 hours.

-

After the reaction is complete (indicated by a transparent solution), the mixture is stirred for an additional 30 minutes.

-

Excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cooled to room temperature and water is carefully added to precipitate the product, 2-chloronicotinic acid[2]. The same principle can be applied to 4-hydroxynicotinic acid.

Step 2: Synthesis of Methyl 4-chloronicotinate via Acyl Chloride

-

A mixture of 4-chloronicotinic acid and thionyl chloride (SOCl₂) is heated under reflux[3].

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-chloronicotinoyl chloride.

-

The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Anhydrous methanol is added dropwise to the solution. The reaction is typically stirred for several hours at room temperature.

-

The solvent is removed under reduced pressure to yield crude Methyl 4-chloronicotinate. Purification can be achieved by column chromatography.

Step 3: Synthesis of this compound

-

Methyl 4-chloronicotinate is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Dry hydrogen chloride gas is bubbled through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound[4].

Route 2: From 4-Chloropyridine

Step 1: Synthesis of 4-Chloronicotinic Acid

-

Under a nitrogen atmosphere, a solution of 4-chloropyridine (15 mmol) in anhydrous tetrahydrofuran (THF, 250 ml) is cooled to -78 °C.

-

Lithium diisopropylamide (LDA, 1.2 equivalents) is slowly added to the solution.

-

The resulting anionic solution is then reacted with dry carbon dioxide (CO₂).

-

The reaction mixture is worked up to isolate 4-chloronicotinic acid as a colorless solid with a yield of 60-80%[1].

Step 2 & 3: Esterification and Hydrochlorination

Follow the procedures outlined in Route 1, Step 2 and Step 3.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

References

The Strategic Sourcing and Application of Methyl 4-chloronicotinate Hydrochloride in Contemporary Drug Discovery

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical research and development, the procurement of high-purity, reliably sourced chemical intermediates is a cornerstone of success. Methyl 4-chloronicotinate hydrochloride, a versatile pyridine derivative, has emerged as a critical building block in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available suppliers, detailed experimental protocols, and the logical framework for its application in drug discovery, with a focus on its role in the synthesis of next-generation kinase inhibitors.

Commercial Availability and Supplier Overview

A thorough analysis of the global market reveals a number of reputable suppliers for this compound (CAS No. 1351479-18-9) and its free base, Methyl 4-chloronicotinate (CAS No. 63592-85-8). These suppliers offer various grades and quantities, catering to the diverse needs of academic research and industrial drug development. Key quantitative data from prominent suppliers is summarized below for ease of comparison.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (Exemplary) |

| Shanghai Chamflyer Chemicals Co., Ltd | This compound | 1351479-18-9 | ≥98% | Inquire for details | Contact Supplier |

| ChemShuttle | This compound | 63592-85-8 (HCl salt implied) | 95% | 1g, 5g, 10g, 25g | $250.00 / 1g |

| Aladdin Scientific | Methyl 4-chloronicotinate, HCl | 1351479-18-9 | min 95% | 1g | $168.87 / 1g[1] |

| Apollo Scientific | Methyl 4-chloronicotinate | 63592-85-8 | 95% | 50mg, 100mg, 250mg, 500mg | £41.00 / 50mg[2] |

| BOC Sciences | Methyl 4-Chloronicotinate | 63592-85-8 | Inquire for details | Inquire for details | Price Inquiry |

| MySkinRecipes | This compound | 1351479-18-9 | ≥95% | 100mg, 250mg, 1g, 5g | ฿9,320.00 / 1g[3] |

| BLD Pharm | Methyl 4-chloronicotinate | 63592-85-8 | Inquire for details | Inquire for details | Inquire for details[4] |

| Echemi (Hangzhou zhongqi chem co.,Ltd) | This compound | 1351479-18-9 | Industrial Grade/95% | Inquire for details | Inquire for details[5] |

| MOLBASE (Beijing Bailingwei Technology Co., Ltd.) | methyl 4-chloropyridine-3-carboxylate;hydrochloride | 1351479-18-9 | 95+% | 250mg, 1g, 5g | Request For Quotation[6] |

| Parchem | This compound | 1351479-18-9 | Inquire for details | Bulk and R&D quantities | Get a quote[7] |

Application in Drug Synthesis: A Case Study in Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation. The chloro- and methyl ester-substituted pyridine core provides a versatile scaffold for the construction of complex heterocyclic systems.

A representative application of this intermediate is in the synthesis of substituted pyrimidine-based kinase inhibitors. These inhibitors are designed to target specific kinases, such as Aurora kinases, which are often dysregulated in cancer.

Experimental Protocols

General Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

The following is a representative, generalized protocol for the synthesis of a kinase inhibitor scaffold utilizing Methyl 4-chloronicotinate as a starting material. Specific reaction conditions may vary depending on the desired final product.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide), add a primary amine and a non-nucleophilic base (e.g., Diisopropylethylamine).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted nicotinate derivative.

-

Purify the product by column chromatography on silica gel.

Step 2: Cyclocondensation to form the Pyrimidine Core

-

Treat the purified substituted nicotinate derivative with a suitable amidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).

-

Reflux the reaction mixture for a specified period, monitoring for the formation of the pyrimidine ring by LC-MS.

-

After completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the pyrimidinyl intermediate.

Step 3: Further Functionalization

-

The pyrimidinyl intermediate can be further modified through various reactions, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) at the chloro-position or hydrolysis of the methyl ester followed by amide bond formation, to introduce additional diversity and target specific interactions within the kinase active site.

Quality Control Methodologies

The purity and identity of this compound and its synthetic derivatives are critical for their intended application. Standard analytical techniques are employed for quality control.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid or formic acid.

-

Detection: UV detection at a wavelength determined by the chromophore of the analyte (typically around 254 nm).

-

Purpose: To determine the purity of the compound and to monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the structure of the compound.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.

-

Purpose: To confirm the identity and structure of the synthesized compounds.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Purpose: To determine the molecular weight of the compound and to confirm its identity.

Conclusion

This compound is a readily available and highly valuable intermediate for drug discovery and development. Its versatile reactivity allows for the efficient synthesis of complex heterocyclic molecules, particularly kinase inhibitors. By carefully selecting suppliers and employing rigorous quality control measures, researchers can confidently utilize this building block to advance their therapeutic programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the successful application of this compound in the pursuit of novel medicines.

References

- 1. This compound, CasNo.1351479-18-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 2. 63592-85-8 Cas No. | Methyl 4-chloronicotinate | Apollo [store.apolloscientific.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. 63592-85-8|Methyl 4-chloronicotinate|BLD Pharm [bldpharm.com]